molecular formula C11H12N2O2 B13691296 Methyl 5,6-Dimethylbenzimidazole-2-carboxylate

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13691296
M. Wt: 204.22 g/mol
InChI Key: ZOYBMSNYOPIGAT-UHFFFAOYSA-N
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Description

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate typically involves the reaction of 5,6-dimethylbenzimidazole with methyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-4-8-9(5-7(6)2)13-10(12-8)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

ZOYBMSNYOPIGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=O)OC

Origin of Product

United States

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